2-Thiazolepropanol
Overview
Description
2-Thiazolepropanol is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiazolepropanol can be synthesized through various methods. One common approach involves the reaction of thioamides with α-haloketones under solvent-free conditions. This method typically requires grinding the reactants together and heating them at 110°C or using microwave irradiation to produce the desired thiazole derivatives . Another method involves the reaction of thiocarboxylic acids with α-haloketones in the presence of ammonium acetate under refluxing acetic acid conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and the use of catalysts to enhance reaction efficiency. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Thiazolepropanol undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
2-Thiazolepropanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: this compound and its derivatives exhibit antimicrobial, antifungal, antiviral, and anticancer activities
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Thiazolepropanol involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and reactive positions allow it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways, enzymes, and receptors, leading to the compound’s diverse biological effects.
Comparison with Similar Compounds
2-Thiazolepropanol can be compared with other thiazole-containing compounds such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness: this compound is unique due to its specific structural features and the presence of a hydroxyl group, which can enhance its solubility and reactivity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(1,3-thiazol-2-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,1-2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDMVILBFVSWLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591158 | |
Record name | 3-(1,3-Thiazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121356-99-8 | |
Record name | 3-(1,3-Thiazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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